2-(4-Bromobenzylidene)cyclohexanone
Description
2-(4-Bromobenzylidene)cyclohexanone is a substituted cyclohexanone derivative featuring a 4-bromophenyl group attached via a benzylidene moiety at the 2-position of the cyclohexanone ring. The benzylidene group introduces conjugation, influencing the compound’s electronic properties and reactivity. This compound is synthesized through Claisen-Schmidt condensation reactions, where 4-bromobenzaldehyde reacts with cyclohexanone under basic or acidic conditions to form the α,β-unsaturated ketone structure . Its structural characterization typically involves techniques such as NMR, X-ray crystallography, and GC-MS, as seen in studies of analogous bis-benzylidene derivatives .
The bromine substituent enhances electrophilicity and intermolecular interactions (e.g., halogen bonding), making it a candidate for applications in materials science, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C13H13BrO |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13BrO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9+ |
InChI Key |
YUBREKBGODHJOS-PKNBQFBNSA-N |
Isomeric SMILES |
C1CCC(=O)/C(=C/C2=CC=C(C=C2)Br)/C1 |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=C(C=C2)Br)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromobenzylidene)cyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol solution under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming 2-(4-bromophenyl)cyclohexanone.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or other oxidized derivatives.
Reduction: Formation of 2-(4-bromophenyl)cyclohexanone.
Substitution: Formation of substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzylidene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzylidene)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
Substituent effects on crystal packing and molecular conformation are significant. For example:
- 2,6-Bis(4-methylbenzylidene)cyclohexanone (4-CH₃ substitution) forms a centrosymmetric structure with intermolecular C–H···O interactions .
- 2,6-Bis(2-nitrobenzylidene)cyclohexanone (2-NO₂ substitution) adopts a non-planar conformation due to steric hindrance, with weaker π-π stacking .
- 2-(4-Bromobenzylidene)cyclohexanone lacks isomorphism with these derivatives, likely due to bromine’s larger van der Waals radius and polarizability, which alter packing via halogen bonds .
Table 1: Crystallographic Comparison of Benzylidene Cyclohexanone Derivatives
Physicochemical and Application-Based Differences
- Chromatographic Performance: Anion exchangers functionalized with cyclohexanone derivatives (e.g., this compound) exhibit lower theoretical plate numbers (37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized columns (60,000 m⁻¹), indicating reduced separation efficiency due to steric effects .
- Volatility and Separation: Cyclohexanone derivatives with bromine or nitro groups have higher boiling points than methyl-substituted analogs, complicating their removal during industrial purification. COSMO-RS models predict distinct VLE behaviors for brominated vs. nitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
